![molecular formula C17H17NO3S B12263873 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12263873.png)

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

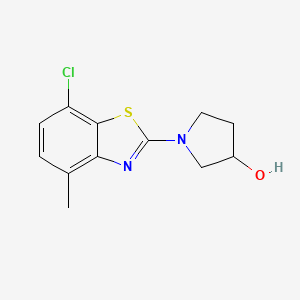

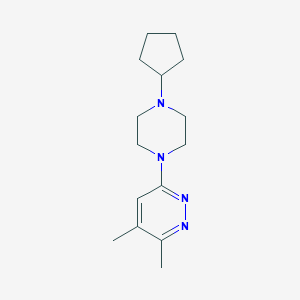

Description

N-{[1-(thiophène-3-yl)cyclopropyl]méthyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide est un composé organique complexe qui présente un cycle thiophène, un groupe cyclopropyle et un fragment benzodioxine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-{[1-(thiophène-3-yl)cyclopropyl]méthyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide implique généralement plusieurs étapes :

Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par la réaction de Gewald, qui implique la condensation de soufre, d’un composé α-méthylène carbonylé et d’un α-cyanoester.

Introduction du groupe cyclopropyle : Le groupe cyclopropyle peut être introduit par des réactions de cyclopropanation, souvent en utilisant des composés diazo et des catalyseurs de métaux de transition.

Formation de benzodioxine : Le fragment benzodioxine peut être synthétisé par condensation du catéchol avec de la formaldéhyde en milieu acide.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pour intensifier le processus de production .

Analyse Des Réactions Chimiques

Types de réactions

N-{[1-(thiophène-3-yl)cyclopropyl]méthyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent l’acide m-chloroperbenzoïque (m-CPBA) et le peroxyde d’hydrogène (H₂O₂).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du cycle thiophène peut produire des thiophène-sulfoxydes ou des thiophène-sulfones, tandis que la réduction du groupe cyclopropyle peut produire des dérivés cyclopropane .

Applications De Recherche Scientifique

N-{[1-(thiophène-3-yl)cyclopropyl]méthyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide présente plusieurs applications en recherche scientifique :

Chimie médicinale : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier dans les domaines de la recherche anti-inflammatoire et anticancéreuse.

Science des matériaux : Les propriétés électroniques du cycle thiophène rendent ce composé utile dans le développement de semi-conducteurs organiques et de diodes électroluminescentes organiques (OLED).

Études biologiques : Le composé peut être utilisé comme sonde pour étudier diverses voies biologiques et interactions moléculaires.

Mécanisme D'action

Le mécanisme d’action de N-{[1-(thiophène-3-yl)cyclopropyl]méthyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs impliqués dans les voies inflammatoires, modulant ainsi leur activité.

Voies impliquées : Il peut influencer des voies de signalisation telles que la voie NF-κB, qui est connue pour jouer un rôle dans l’inflammation et le cancer.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés du thiophène : Des composés comme le suprofène et l’articaine, qui contiennent également des cycles thiophène, partagent certaines similitudes structurales.

Composés cyclopropyle : Des médicaments contenant du cyclopropyle, tels que la ciprofloxacine et l’éfavirenz, sont des exemples de composés présentant des motifs structurels similaires.

Unicité

N-{[1-(thiophène-3-yl)cyclopropyl]méthyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide est unique en raison de sa combinaison d’un cycle thiophène, d’un groupe cyclopropyle et d’un fragment benzodioxine. Cette structure unique confère des propriétés électroniques et stériques spécifiques qui peuvent être exploitées pour diverses applications en chimie médicinale et en science des matériaux .

Propriétés

Formule moléculaire |

C17H17NO3S |

|---|---|

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

N-[(1-thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C17H17NO3S/c19-16(15-9-20-13-3-1-2-4-14(13)21-15)18-11-17(6-7-17)12-5-8-22-10-12/h1-5,8,10,15H,6-7,9,11H2,(H,18,19) |

Clé InChI |

DJVYBLRCRBPQJK-UHFFFAOYSA-N |

SMILES canonique |

C1CC1(CNC(=O)C2COC3=CC=CC=C3O2)C4=CSC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263797.png)

![2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B12263799.png)

![3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12263800.png)

![4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12263820.png)

![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12263828.png)

![6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12263829.png)

![4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263834.png)

![N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide](/img/structure/B12263839.png)

![1-(Cyclopropanesulfonyl)-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B12263846.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12263849.png)

![4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B12263850.png)

![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B12263852.png)